2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline
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Overview
Description
2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinazoline core substituted with a benzo[d][1,2,3]triazole moiety and a phenyl group
Mechanism of Action
Target of Action
Similar compounds have shown significant binding affinities to a range of proteins .
Mode of Action
It’s known that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of similar compounds .
Biochemical Pathways
Similar compounds have been found to influence various biological processes, including antibacterial and antifungal activities .
Pharmacokinetics
Similar compounds have shown significant organogel formation, particularly in response to ph stimuli or to the presence of metal cations .
Result of Action
Similar compounds have shown significant antibacterial activity and moderate antifungal activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar compounds have shown high thermal stability and responsiveness under pH stimuli or to the presence of metal cations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with phenyl isocyanate can form an intermediate, which upon further reaction with sodium azide and subsequent cyclization, yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: It serves as a precursor for the synthesis of various functional materials, including corrosion inhibitors and UV stabilizers.
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol: Known for its antimicrobial properties.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in industrial applications.
Uniqueness
2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline is unique due to its combination of a quinazoline core with a benzo[d][1,2,3]triazole moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as in drug design and materials science .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)21-20(22-19)25-23-17-12-6-7-13-18(17)24-25/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEKKKRYEHFNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4N=C5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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